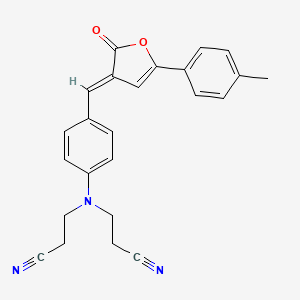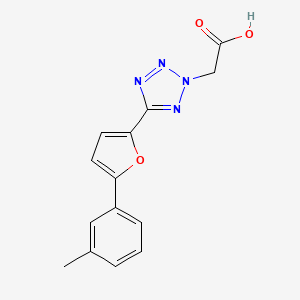
Piperazine, 1-(3-(4-chlorophenoxy)propyl)-4-phenyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Piperazine, 1-(3-(4-chlorophenoxy)propyl)-4-phenyl- is an organic compound that belongs to the piperazine family. This compound is characterized by the presence of a piperazine ring substituted with a 3-(4-chlorophenoxy)propyl group and a phenyl group. It is known for its diverse applications in various fields, including chemistry, biology, medicine, and industry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Piperazine, 1-(3-(4-chlorophenoxy)propyl)-4-phenyl- typically involves the reaction of piperazine with 3-(4-chlorophenoxy)propyl chloride and phenyl magnesium bromide. The reaction is carried out under controlled conditions to ensure the desired product is obtained with high purity and yield.
-
Step 1: Formation of 3-(4-chlorophenoxy)propyl chloride
- React 4-chlorophenol with 1,3-dibromopropane in the presence of a base such as potassium carbonate.
- The reaction is carried out in an organic solvent like dichloromethane at room temperature.
-
Step 2: Reaction with Piperazine
- The 3-(4-chlorophenoxy)propyl chloride is then reacted with piperazine in the presence of a base such as sodium hydroxide.
- The reaction is typically carried out in an organic solvent like ethanol at elevated temperatures.
-
Step 3: Addition of Phenyl Group
- The intermediate product is then reacted with phenyl magnesium bromide (Grignard reagent) to introduce the phenyl group.
- The reaction is carried out in an inert atmosphere, typically using anhydrous conditions.
Industrial Production Methods
Industrial production of Piperazine, 1-(3-(4-chlorophenoxy)propyl)-4-phenyl- follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and optimized reaction conditions to ensure high efficiency and cost-effectiveness.
化学反応の分析
Types of Reactions
Piperazine, 1-(3-(4-chlorophenoxy)propyl)-4-phenyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the phenyl and chlorophenoxy groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide or other strong bases in an organic solvent.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of corresponding alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
科学的研究の応用
Piperazine, 1-(3-(4-chlorophenoxy)propyl)-4-phenyl- has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Used in the production of polymers, resins, and other industrial materials.
作用機序
The mechanism of action of Piperazine, 1-(3-(4-chlorophenoxy)propyl)-4-phenyl- involves its interaction with specific molecular targets and pathways. The compound is known to interact with neurotransmitter receptors in the brain, leading to modulation of neurotransmitter release and signaling. This interaction is believed to underlie its potential therapeutic effects in neurological disorders.
類似化合物との比較
Similar Compounds
Piperazine: A simple piperazine ring without additional substituents.
1-(3-(4-chlorophenoxy)propyl)piperazine: Lacks the phenyl group.
4-phenylpiperazine: Lacks the 3-(4-chlorophenoxy)propyl group.
Uniqueness
Piperazine, 1-(3-(4-chlorophenoxy)propyl)-4-phenyl- is unique due to the presence of both the 3-(4-chlorophenoxy)propyl group and the phenyl group. This unique structure imparts specific chemical and biological properties that are not observed in other similar compounds.
特性
CAS番号 |
84344-35-4 |
|---|---|
分子式 |
C19H23ClN2O |
分子量 |
330.8 g/mol |
IUPAC名 |
1-[3-(4-chlorophenoxy)propyl]-4-phenylpiperazine |
InChI |
InChI=1S/C19H23ClN2O/c20-17-7-9-19(10-8-17)23-16-4-11-21-12-14-22(15-13-21)18-5-2-1-3-6-18/h1-3,5-10H,4,11-16H2 |
InChIキー |
WMXKSRGULUDETA-UHFFFAOYSA-N |
正規SMILES |
C1CN(CCN1CCCOC2=CC=C(C=C2)Cl)C3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![N-[2-[[2-[[2-[(2-Aminoethyl)amino]ethyl]amino]ethyl]amino]ethyl]-9,12,15-octadecatrienamide](/img/structure/B12717853.png)









